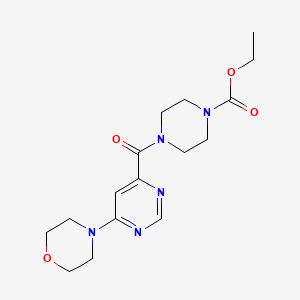

Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-2-25-16(23)21-5-3-20(4-6-21)15(22)13-11-14(18-12-17-13)19-7-9-24-10-8-19/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFIAPZCDMKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and morpholinopyrimidine intermediates. One common synthetic route includes:

Formation of the Piperazine Intermediate: This can be achieved through the reaction of piperazine with ethyl chloroformate under basic conditions to form ethyl piperazine-1-carboxylate.

Synthesis of the Morpholinopyrimidine Moiety: The morpholinopyrimidine can be synthesized by reacting morpholine with a suitable pyrimidine derivative under nucleophilic substitution conditions.

Coupling Reaction: The final step involves coupling the piperazine intermediate with the morpholinopyrimidine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Amide Bond Formation

The carbonyl linkage between pyrimidine and piperazine is formed via coupling reactions:

- Method A : Activation of pyrimidine-4-carboxylic acid with COMU/DIPEA in DMF, followed by reaction with piperazine derivatives .

- Method B : Direct condensation of pyrimidine-4-carbonyl chloride with ethyl piperazine-1-carboxylate under Schotten-Baumann conditions .

Key Observations

- Carbodiimide-based coupling (e.g., COMU) achieves higher yields (≥75%) compared to acyl chloride methods (~65%) .

- Steric hindrance from the morpholine group slows reactivity at the 4-position .

Piperazine Ring Functionalization

The ethyl carboxylate group on piperazine undergoes hydrolysis or transesterification:

- Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative, enabling further amidation .

- Alkylation : Reaction with alkyl halides introduces substituents at the piperazine nitrogen (e.g., methyl, benzyl) .

Morpholine Ring Modifications

Morpholine can be replaced with pyrrolidine or piperidine via refluxing in acetonitrile, though this reduces activity (IC50 increases by 3–10×) .

SAR Table for Pyrimidine Derivatives

Catalytic Hydrogenation and Reductive Amination

- Hydrogenation : The pyrimidine ring is resistant to hydrogenation under standard conditions (H<sub>2</sub>/Pd-C, 1 atm), preserving the aromatic system .

- Reductive Amination : Ketone intermediates derived from ester hydrolysis react with primary amines (e.g., methylphenethylamine) to form secondary amides .

Stability and Degradation Pathways

Scientific Research Applications

Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in pharmaceutical research, particularly in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. It features a piperazine ring, a morpholinopyrimidine moiety, and an ethyl ester functional group, all of which contribute to its chemical properties and biological activity.

Neuroprotection and Anti-Neuroinflammation

This compound is part of a series of novel triazole-pyrimidine-based compounds designed for neuroprotection and anti-neuroinflammatory properties. Studies involving mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis have characterized these compounds. Molecular results indicate that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties.

Enzyme Inhibition

This compound exhibits biological activity as an enzyme inhibitor, specifically targeting N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in lipid metabolism and signaling pathways . Modifications to the morpholinopyrimidine or piperazine components can significantly affect the compound's potency and selectivity against target enzymes.

Synthesis and Characterization

The synthesis of this compound involves several synthetic steps that require optimized reaction conditions to maximize yield and purity.

Drug Discovery

This compound has potential applications in medicinal chemistry as a lead compound in drug discovery for treating diseases associated with lipid metabolism disorders. Its ability to inhibit specific enzymes makes it a candidate for further development in therapeutic contexts such as obesity, diabetes, and other metabolic syndromes.

Interaction Studies

Interaction studies have demonstrated that this compound can bind effectively to specific enzyme targets, showing its potential as a pharmacological agent. Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to assess binding affinities and kinetics. Structure-activity relationship analyses indicate that small structural modifications can lead to significant changes in binding efficacy and selectivity towards target enzymes.

NAPE-PLD Inhibition and LEI-401

Research has focused on pyrimidine-4-carboxamide derivatives as inhibitors of NAPE-PLD, the enzyme responsible for producing N-acylethanolamines (NAEs) . A key compound identified through this research is LEI-401, a potent NAPE-PLD inhibitor with drug-like properties . LEI-401 has demonstrated target engagement with NAPE-PLD in live cell photoaffinity labeling experiments . It has also been shown to decrease anandamide levels in neuronal cells and in mouse brains, leading to effects on mouse emotional behavior .

Related Compounds

Mechanism of Action

The mechanism of action of Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimidine vs. Quinazoline Cores

- Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate (): This analog replaces the pyrimidine core with a quinazoline scaffold. The compound exhibits a high synthesis yield (95%) and a melting point of 109–111°C, indicating robust crystallinity .

- Target Compound :

The pyrimidine core may offer reduced steric hindrance compared to quinazoline, favoring interactions with enzymes requiring smaller active sites.

Morpholino vs. Trifluoromethylphenyl Substituents

- 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic Acid (14) () :

The trifluoromethylphenyl group introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability. The synthesis involves palladium-catalyzed amination and Boc-deprotection, highlighting scalability for pharmaceutical production . - Target Compound: The morpholino group contributes to solubility via its oxygen-rich structure, a critical factor in oral bioavailability.

Piperazine-Carboxylate Derivatives

- Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate (): The chloro and amino groups on the pyrimidine ring may enhance reactivity in nucleophilic substitutions, enabling further derivatization .

Physicochemical Properties

Spectroscopic Data

- 13C NMR (DMSO-d6): : Peaks at δ 165.93 (carbonyl), 157.92 (quinazoline C=N) . Target Compound: Expected peaks near δ 165–170 for pyrimidine carbonyl and morpholino carbons.

- MALDI-TOF MS :

Thermal Stability

- ’s analog has a melting point of 109–111°C, suggesting moderate thermal stability . Piperazine derivatives with bulky substituents (e.g., purine in ) may exhibit higher melting points due to crystalline packing.

Biological Activity

Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring , a morpholinopyrimidine moiety , and an ethyl ester functional group . Its molecular formula is CHNO, and it is characterized by its ability to interact with various biological targets due to its unique structural components. The presence of the morpholinopyrimidine component is particularly significant for its biological interactions.

Enzyme Inhibition

This compound has been studied primarily for its role as an inhibitor of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) , an enzyme involved in lipid metabolism and signaling pathways. The inhibition of this enzyme suggests potential applications in treating metabolic disorders such as obesity and diabetes .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the morpholinopyrimidine or piperazine components can significantly affect the compound's potency and selectivity against target enzymes. For example, SAR studies have identified that certain structural changes can enhance binding affinity and efficacy against NAPE-PLD .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate | Structure | Contains a piperidine ring; may exhibit different biological activity due to structural variations. |

| N-Butyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | Structure | Incorporates an amide linkage; potentially different pharmacokinetics compared to the ester form. |

| Tert-butyl 4-(4-isopropylpiperidine-1-carbonyl)piperidine-1-carboxylate | Structure | Features tert-butyl group; may influence solubility and lipophilicity significantly. |

These comparisons highlight how slight modifications in structure can lead to variations in biological activity.

Neuroprotective Properties

In a study focusing on neuroprotection, this compound was evaluated for its ability to mitigate neuroinflammatory responses. The compound demonstrated significant protective effects against neuronal cell death induced by inflammatory cytokines, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Antimicrobial Activity

Another area of investigation has been the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. Related compounds have shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess similar activities .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate with high yield and purity?

The synthesis typically involves multi-step reactions, including coupling of morpholine-substituted pyrimidine with a piperazine-carboxylate backbone. Key considerations include:

- Temperature control : Maintaining 50–80°C during nucleophilic substitution to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility of intermediates .

- Catalyst use : Bases like triethylamine or DMAP improve acylation efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via HPLC .

Table 1: Common Analytical Techniques for Synthesis Validation

| Technique | Purpose | Example Evidence |

|---|---|---|

| NMR | Confirm structural connectivity | |

| Mass Spectrometry | Verify molecular weight | |

| HPLC | Assess purity and yield |

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

Q. What stability conditions should be monitored during storage and handling?

Stability under varying pH, temperature, and light exposure must be evaluated:

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C for similar compounds) .

- pH sensitivity : Degradation observed at extremes (pH <3 or >10) via accelerated stability studies .

- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR analysis involves systematic modification of substituents and evaluation of biological outcomes:

- Pyrimidine ring modifications : Replace morpholine with piperazine or thiomorpholine to alter target affinity .

- Piperazine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Bioassay validation : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using SPR or fluorescence polarization .

Table 2: Key SAR Observations from Analogous Compounds

| Modification | Biological Impact | Evidence Reference |

|---|---|---|

| Morpholine → Piperazine | Increased kinase inhibition | |

| Fluorophenyl addition | Improved receptor binding | |

| Ester → Carboxylic acid | Enhanced solubility |

Q. What computational strategies predict target interactions and pharmacokinetic behavior?

Integrate molecular docking and ADMET profiling:

- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 1M17) .

- ADMET prediction : SwissADME estimates logP (<3.5 for optimal permeability) and CYP450 inhibition risks .

- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293) and IC50 determination methods .

- Orthogonal validation : Confirm activity via SPR (binding affinity) and Western blot (target phosphorylation) .

- Impurity profiling : Use LC-MS to identify byproducts (>0.1% thresholds) .

Q. What methodologies optimize pharmacokinetic properties for in vivo studies?

Focus on solubility, permeability, and metabolic stability:

- Prodrug design : Replace ethyl ester with tert-butyl for prolonged half-life .

- Nanoparticle formulation : Use PLGA encapsulation to enhance bioavailability .

- Microsomal assays : Human liver microsomes quantify CYP-mediated degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.